Product packaging for Diphenoxylate-d4 Hydrochloride(Cat. No.:)

Diphenoxylate-d4 Hydrochloride

Cat. No.: B15294076
M. Wt: 493.1 g/mol
InChI Key: SHTAFWKOISOCBI-SRTHYRAASA-N
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Description

Deuterium (B1214612) as a Probe in Molecular and Biological Systems

Deuterium (²H), a stable isotope of hydrogen, is a particularly valuable probe in scientific research. scielo.org.mx As an isotope of hydrogen, it can be substituted for protium (B1232500) (¹H) in organic molecules. This substitution, known as deuteration, introduces a minimal structural change but a significant mass change (doubling the mass of the atom), which is easily detected. nih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a change in the rate of chemical reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mx In pharmaceutical research, this effect is strategically used to slow down the metabolic breakdown of a drug, potentially improving its pharmacokinetic profile. nih.gov

Furthermore, deuterium's unique properties make it useful in various analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, deuterium is used to study the structure and dynamics of molecules, such as the packing of lipid bilayers. acs.org In Raman spectroscopy, the C-D bond provides a unique signal in a region of the spectrum that is free from interference from other cellular components, enabling direct imaging of deuterated molecules in live cells. europa.eunih.gov

IsotopeSymbolProtonsNeutronsNatural AbundanceProperties
Protium¹H1099.9844%Stable, most common isotope of hydrogen. nih.gov
Deuterium²H or D110.0156%Stable, non-radioactive, forms stronger bonds than protium. scielo.org.mxnih.gov
Tritium³H or T12TracesRadioactive, used in radiolabeling. nih.gov

Conceptual Framework for Deuterated Compound Utility in Research

The utility of deuterated compounds like Diphenoxylate-d4 Hydrochloride in research is multifaceted. Primarily, they serve as indispensable internal standards for quantitative analysis using mass spectrometry. When analyzing a sample for the presence of a specific drug, such as Diphenoxylate, a known amount of its deuterated version (this compound) is added. Because the deuterated standard is chemically identical to the target analyte, it behaves identically during sample preparation, extraction, and chromatographic separation. However, it is distinguished by the mass spectrometer due to its higher mass. This allows for highly accurate quantification of the non-deuterated drug by correcting for any material lost during the analytical process.

The strategic placement of deuterium atoms can also be used to investigate metabolic pathways. By observing which metabolites retain the deuterium label, researchers can elucidate how a drug is broken down in the body. Furthermore, as mentioned, deuteration can intentionally alter a drug's metabolism. This "deuterium switch" can lead to improved therapeutic efficacy by modifying the drug's pharmacokinetic properties. nih.govresearchgate.net

This compound is the deuterated form of Diphenoxylate Hydrochloride. The "-d4" indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This labeling makes it an ideal internal standard for the quantification of diphenoxylate in biological samples.

PropertyDiphenoxylate HydrochlorideThis compound
CAS Number 3810-80-8 chemsrc.com61157-91-3 chemsrc.com
Molecular Formula C₃₀H₃₃ClN₂O₂ chemsrc.comC₃₀H₂₈D₄N₂O₂·HCl chemsrc.com
Molecular Weight 489.05 g/mol chemicalbook.comApprox. 493.07 g/mol
Melting Point 220.0-222.5 °C chemsrc.comNot specified
Solubility Sparingly soluble in water, freely soluble in methylene (B1212753) chloride. chemsrc.comwho.intNot specified

Historical Context of Isotopic Tracing in Pharmaceutical Research

The concept of using isotopes as tracers dates back to the early 20th century, with Georg von Hevesy's pioneering work on radioactive lead tracers, for which he won the Nobel Prize. britannica.com The discovery of radioactivity and the subsequent ability to create artificial radioisotopes paved the way for their use in tracing the flow of molecules through complex biological systems. nih.gov In the 1940s, the availability of isotopes like carbon-14, discovered by Martin Kamen and Sam Ruben, revolutionized biochemistry and medicine. openmedscience.comopenmedscience.com These radiotracers allowed scientists to unravel metabolic pathways and understand the fate of drugs in the body (a field known as ADME - Absorption, Distribution, Metabolism, and Excretion). nih.govopenmedscience.com

However, the use of radioactive isotopes has limitations due to safety concerns. The development of high-precision mass spectrometry enabled the use of stable, non-radioactive isotopes as an alternative. nih.gov Rudolf Schoenheimer and his colleagues in the 1930s were among the first to use stable isotopes, like deuterium, to study the dynamic state of body constituents, demonstrating that fats were constantly being synthesized, broken down, and replaced. nih.gov This work laid the foundation for the modern use of stable isotope-labeled compounds, such as this compound, in pharmaceutical research, particularly in pharmacokinetics and drug metabolism studies where safety and precision are paramount. nih.govresearchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the application of these principles to therapeutics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33ClN2O2 B15294076 Diphenoxylate-d4 Hydrochloride

Properties

Molecular Formula

C30H33ClN2O2

Molecular Weight

493.1 g/mol

IUPAC Name

ethyl 1-(3-cyano-1,1,2,2-tetradeuterio-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H/i20D2,23D2;

InChI Key

SHTAFWKOISOCBI-SRTHYRAASA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Diphenoxylate D4 Hydrochloride

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of Diphenoxylate-d4 Hydrochloride is not a trivial matter; it requires precise control to ensure the deuterium atoms are placed at specific locations within the molecule. The general synthesis of Diphenoxylate involves the alkylation of ethyl 4-phenylpiperidine-4-carboxylate with 4-bromo-2,2-diphenylbutanenitrile. wikipedia.orgnist.gov The introduction of deuterium can be approached in two primary ways: by building the molecule from deuterated precursors (a synthetic approach) or by exchanging protons for deuterons on the already formed molecule or its precursors (an exchange approach). princeton.edu

Stereoselective and Regioselective Deuteration Strategies

Achieving specific labeling, such as on one of the phenyl rings, requires highly selective chemical methods.

Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful method for regioselectively deuterating aromatic rings. Transition-metal catalysts, such as those based on iridium, rhodium, or palladium, can activate specific C-H bonds, allowing them to be replaced by deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). researchgate.netnih.gov For instance, a catalyst could be chosen to selectively deuterate the ortho-positions of a phenyl group due to directing effects of nearby functional groups. chemrxiv.orgrsc.org Iron-based pincer complexes have also been shown to catalyze H/D exchange on (hetero)aromatic hydrocarbons with high regioselectivity for sterically accessible positions. nih.gov

Chemo-enzymatic Synthesis: For modifications involving the piperidine (B6355638) ring, chemo-enzymatic strategies offer high stereoselectivity. nih.govacs.org These methods use enzymes, such as amine oxidases, in concert with chemical reagents to create chiral piperidine structures with precisely controlled stereochemistry. nih.govacs.org While not a direct deuteration method, this approach could be adapted by using deuterated building blocks to produce stereospecifically labeled piperidine precursors.

Precursor Design for Deuterium Labeling

The design of the synthesis hinges on the availability and selection of deuterated starting materials. To create Diphenoxylate-d4, a synthetic chemist might choose one of the following precursor strategies:

Deuteration of Diphenylacetonitrile: One could start with Diphenylacetonitrile and perform a regioselective H/D exchange on one of the phenyl rings to create Diphenylacetonitrile-d4. This deuterated intermediate would then be used in the subsequent steps to build the final Diphenoxylate-d4 molecule. wikipedia.org

Deuteration of the Piperidine Precursor: Alternatively, the piperidine portion, Ethyl 4-phenylpiperidine-4-carboxylate, could be synthesized using a deuterated phenyl group (e.g., from benzene-d6). nist.gov This would place the deuterium label on the other phenyl ring of the final product.

Late-Stage Deuteration: While often more challenging due to the complexity of the final molecule, HIE could potentially be performed on the fully formed Diphenoxylate molecule, although achieving selectivity for only four specific positions would be difficult. researchgate.net

The choice of strategy depends on catalyst selectivity, the cost of deuterated reagents, and the desired final labeling pattern.

Isotopic Purity and Enrichment Assessment

Once synthesized, the location and quantity of the incorporated deuterium must be rigorously verified. This is crucial for its use as an analytical standard.

Quantitative Isotopic Analysis

The assessment of isotopic enrichment confirms the percentage of molecules that have been successfully labeled.

Quantitative NMR (qNMR): A combination of ¹H NMR and ²H NMR can be used for accurate determination of isotopic abundance. sigmaaldrich.com By comparing the integrals of the residual proton signals in the ¹H spectrum with the corresponding signals in the ²H spectrum, a precise percentage of deuterium incorporation at each site can be calculated. sigmaaldrich.com

Spectroscopic Verification of Deuteration Sites (e.g., Advanced NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the exact location of the deuterium atoms within the molecule. rsc.org

¹H NMR: In a proton NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. This provides the first evidence of successful site-specific labeling.

²H NMR: Deuterium NMR offers direct detection of the label. A peak will appear in the ²H spectrum at a chemical shift almost identical to its proton analogue, confirming the presence and chemical environment of the deuterium. sigmaaldrich.com

¹³C NMR: Carbon NMR provides unambiguous confirmation of the deuteration site. A carbon atom directly bonded to a deuterium atom exhibits two key changes: its resonance splits into a triplet (due to C-D coupling, as deuterium has a spin of 1), and its chemical shift is slightly altered (an "isotope shift"). rsc.org

The following table illustrates the expected spectroscopic changes upon the successful synthesis of a hypothetical Diphenoxylate-d4 where four protons on one of the phenyl rings are replaced by deuterium.

TechniqueObservation on Non-Labeled DiphenoxylateExpected Observation on Phenyl-d4 Diphenoxylate
¹H NMR Signals present for all aromatic protons (e.g., in the 7.2-7.5 ppm range).Signals for the four deuterated positions are absent or greatly diminished.
²H NMR No signals.A new signal appears in the aromatic region (e.g., ~7.3 ppm), corresponding to the labeled sites.
¹³C NMR Aromatic carbon signals appear as singlets or doublets (due to ¹H coupling).The signals for the four deuterated carbons change to 1:1:1 triplets and shift slightly upfield.
Mass Spec Molecular ion peak at a specific m/z (e.g., 452.59 for the free base).Molecular ion peak shifted to m/z+4 (e.g., 456.62 for the d4-free base).

Table based on principles from cited literature. researchgate.netsigmaaldrich.comrsc.org

Derivatization Pathways for Analytical Applications

Chemical derivatization is a strategy used to modify a molecule to improve its analytical properties, such as enhancing its volatility for Gas Chromatography (GC) or its ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov While specific derivatization protocols for Diphenoxylate-d4 are not widely published, its structure contains an ester functional group that is amenable to such reactions. For instance, the ester could be hydrolyzed and then re-esterified with a different alcohol to alter its chromatographic behavior.

However, the most significant transformation relevant to analytical applications is the in vivo metabolic derivatization of Diphenoxylate. The primary metabolic pathway is the hydrolysis of the ethyl ester to form its principal active metabolite, diphenoxylic acid (difenoxin). nih.govnih.gov In pharmacokinetic studies, it is crucial to quantify both the parent drug (Diphenoxylate) and this active metabolite. In such an analysis, Diphenoxylate-d4 serves as an ideal internal standard for the quantification of non-labeled Diphenoxylate, as its chemical and physical properties are nearly identical, but its mass is distinct, allowing for clear differentiation by a mass spectrometer. researchgate.netresearchgate.net

Advanced Analytical Characterization of Diphenoxylate D4 Hydrochloride

Chromatographic Purity and Impurity Profiling

Ensuring the chromatographic purity of an analytical standard is critical for its use in quantitative applications. Impurity profiling identifies and quantifies any related substances or degradation products.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the most common method for assessing the purity of Diphenoxylate-d4 Hydrochloride and profiling its impurities. researchgate.net A significant potential impurity is Diphenoxylic Acid (also known as Difenoxin or Diphenoxylate Impurity A), the primary active metabolite of diphenoxylate. nih.govepichem.comdrugbank.com Regulatory bodies like the USP provide detailed HPLC methods for controlling such impurities. uspnf.com

Various HPLC methods have been developed for the analysis of diphenoxylate, which are directly applicable to its deuterated analog. These methods differ in their choice of column, mobile phase, and detection wavelength, but all aim to achieve robust separation of the main compound from its potential impurities. nih.govwaters.comejbps.com

The table below summarizes several established HPLC methodologies.

Column TypeMobile PhaseFlow RateDetectionSource(s)
Symmetry C18 (5 µm, 3.9 x 150 mm)30:70 (v/v) mixture of 50 mM potassium phosphate (B84403) (pH 6.0) and acetonitrile (B52724)1.0 mL/minUV at 210 nm waters.com
L1 packing (5 µm, 4.6 x 250 mm)Gradient of Acetonitrile and Solution A2.0 mL/minUV at 210 nm uspnf.com
Spherisorb CN (5 µm)53% acetonitrile, 47% 0.001M pentanesulfonic acid sodium salt, 0.1% phosphoric acidNot SpecifiedUV at 220 nm nih.gov
KROMASIL C1850:50 (v/v) mixture of Na₂HPO₄ (pH 4.5) and Methanol1.0 mL/minUV at 225 nm ejbps.com

Development of Gradient and Isocratic Elution Systems

The chromatographic separation of this compound, alongside its non-deuterated counterpart, is a critical step in its analytical application. Both gradient and isocratic elution systems are employed in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods to achieve the desired separation from potential interferences.

Gradient Elution:

Gradient elution involves changing the composition of the mobile phase during the analytical run. This technique is particularly advantageous when analyzing complex samples containing compounds with a wide range of polarities. For the analysis of diphenoxylate and its metabolites, a gradient system allows for the efficient elution of both polar and non-polar compounds in a single run, providing sharper peaks and improved resolution.

A common approach involves a binary solvent system, typically consisting of an aqueous phase (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve peak shape) and an organic modifier (such as acetonitrile or methanol). The gradient program starts with a higher proportion of the aqueous phase and progressively increases the concentration of the organic modifier. This ensures that more polar compounds are eluted early, while the more non-polar diphenoxylate and its deuterated standard are retained longer and eluted as the mobile phase becomes stronger (more organic).

Example Gradient System: A reversed-phase C18 column is often used. The mobile phase could consist of 10 mM ammonium acetate in water (Solvent A) and acetonitrile (Solvent B). The gradient might start at 30% B, increase to 95% B over several minutes, hold for a short period, and then return to the initial conditions for column re-equilibration.

Isocratic Elution:

Isocratic elution uses a constant mobile phase composition throughout the entire analysis. This method is simpler, more robust, and generally results in more stable retention times, which can be beneficial for routine quality control applications where the sample matrix is well-defined and the number of analytes is limited.

For an established method focusing solely on the quantification of diphenoxylate using this compound as an internal standard, an isocratic system can provide sufficient resolution and faster analysis times. The mobile phase composition is optimized to achieve a balance between adequate retention for separation and a reasonable run time.

Example Isocratic System: For a C18 column, a mobile phase consisting of a fixed ratio of acetonitrile and a buffered aqueous solution (e.g., 60:40 acetonitrile:10 mM ammonium acetate) might be used to elute diphenoxylate and its deuterated standard with a consistent retention time.

The choice between a gradient and an isocratic system is dictated by the complexity of the sample matrix and the specific goals of the analysis. Method development and validation are essential to ensure the chosen system provides the required selectivity, sensitivity, and robustness.

Detection Techniques in Chromatographic Analysis (e.g., UV, PDA)

Following chromatographic separation, sensitive and specific detection techniques are required for the identification and quantification of this compound. The most commonly employed detectors in conjunction with HPLC and UHPLC are Ultraviolet (UV) and Photodiode Array (PDA) detectors.

Ultraviolet (UV) Detection:

UV detectors measure the absorbance of ultraviolet light by the analyte at a specific wavelength. Diphenoxylate possesses chromophores within its structure that absorb UV radiation, making this a viable detection method. The selection of the optimal wavelength is critical for achieving maximum sensitivity. This is typically determined by acquiring the UV spectrum of the compound and choosing the wavelength of maximum absorbance (λmax). For diphenoxylate, this is generally in the range of 210-230 nm. While highly reliable and cost-effective, a standard UV detector measures at a single wavelength, which can limit specificity if co-eluting impurities have similar absorbance characteristics.

Photodiode Array (PDA) Detection:

A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is a more advanced form of UV-Visible detection. Instead of measuring absorbance at a single wavelength, a PDA detector acquires a full UV-Visible spectrum of the eluent as it passes through the detector flow cell. This provides several advantages for the analysis of this compound:

Peak Purity Analysis: The ability to obtain a spectrum across the peak allows for the assessment of peak purity. By comparing the spectra at the upslope, apex, and downslope of a chromatographic peak, it is possible to determine if the peak represents a single compound or if co-eluting impurities are present. This is crucial for method validation and ensuring the accuracy of quantification.

Compound Identification: The acquired spectrum serves as a characteristic fingerprint of the analyte. This spectrum can be compared to a reference spectrum stored in a library for confident identification of this compound.

Optimal Wavelength Selection: A PDA detector allows for the extraction of a chromatogram at any wavelength within its range from the acquired 3D data field (absorbance vs. time vs. wavelength). This facilitates the selection of the most sensitive and selective wavelength for quantification post-analysis.

While the primary role of this compound is as an internal standard for mass spectrometric detection, UV and PDA detection are integral during the characterization and purity assessment of the reference material itself.

Detector Principle Advantages for this compound Analysis Limitations
UV Detector Measures absorbance at a single, pre-selected wavelength.Cost-effective, robust, good sensitivity for routine analysis.Potential for interference from co-eluting compounds with similar absorbance; provides limited structural information.
PDA Detector Acquires a full UV-Visible spectrum simultaneously.Enables peak purity assessment, confident compound identification through spectral matching, and selection of optimal quantification wavelength.Higher cost and data complexity compared to a standard UV detector.

Application as a Reference Standard for Analytical Metrology

In analytical metrology, the science of measurement, reference standards are fundamental to achieving accurate and comparable results. This compound serves as a high-quality reference standard, particularly in the field of clinical and forensic toxicology, as well as pharmaceutical analysis.

Certified Reference Material (CRM) Development and Documentation

For a reference standard to be most effective, it should ideally be a Certified Reference Material (CRM). The development of a CRM for this compound is a rigorous process that involves several key stages to ensure its quality and reliability.

Synthesis and Purification: The initial step is the chemical synthesis of this compound, followed by extensive purification to achieve a very high degree of chemical purity.

Comprehensive Characterization: The purified material undergoes thorough characterization using a variety of analytical techniques to confirm its identity and assess its purity. These techniques may include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the deuterium (B1214612) labels.

Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.

Chromatographic Purity (HPLC/UHPLC): Using methods as described in sections 3.2.2 and 3.2.3 to determine the presence of any impurities.

Elemental Analysis: To confirm the elemental composition.

Water Content Determination (Karl Fischer Titration): As water content can affect the assigned purity value.

Value Assignment and Uncertainty: A certified value, typically for purity, is assigned to the material. This is not a single measurement but is derived from the results of multiple independent analytical methods. A crucial component of the certification is the calculation of the measurement uncertainty associated with the certified value, which provides a quantitative indication of the quality of the measurement.

Certification and Documentation: The entire process, from synthesis to value assignment, is meticulously documented in a certificate of analysis. This document provides the user with all the necessary information about the CRM, including the certified value, its uncertainty, the methods used for characterization, and instructions for proper storage and handling.

CRM Development Stage Purpose Typical Analytical Techniques
Synthesis and Purification To produce high-purity this compound.Chemical synthesis, recrystallization, preparative chromatography.
Comprehensive Characterization To confirm identity and determine purity.NMR, MS, HPLC-UV/PDA, Elemental Analysis, Karl Fischer Titration.
Value Assignment & Uncertainty To assign a certified purity value with a stated uncertainty.Statistical analysis of data from multiple independent methods.
Certification & Documentation To provide the user with essential information about the CRM.Certificate of Analysis.

Role in Inter-Laboratory Comparability and Data Standardization

The use of a well-characterized or certified reference material like this compound is essential for achieving inter-laboratory comparability and data standardization. When different laboratories analyze samples for diphenoxylate, variations in instrumentation, methodologies, and environmental conditions can lead to disparate results.

By using the same lot of this compound CRM as an internal standard, laboratories can mitigate many of these sources of variability. Since the internal standard is added to every sample, standard, and blank, it experiences the same sample preparation and analysis conditions as the target analyte (diphenoxylate). Any loss of analyte during extraction or fluctuations in instrument response will affect both the analyte and the internal standard similarly. The final result is calculated based on the ratio of the analyte response to the internal standard response, which corrects for these variations.

This practice leads to:

Improved Accuracy and Precision: The use of an isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry for minimizing analytical error.

Harmonization of Results: When multiple laboratories use the same CRM, it provides a common reference point, leading to greater agreement in the analytical results reported by each lab. This is critical for clinical diagnostics, proficiency testing schemes, and regulatory compliance.

Data Standardization: The use of CRMs ensures that analytical data is standardized and can be reliably compared over time and across different geographical locations. This underpins the validity of clinical trials, epidemiological studies, and forensic investigations.

In essence, this compound as a CRM enables different laboratories to "speak the same analytical language," ensuring that the data they produce is accurate, reliable, and comparable.

Mechanistic Investigations of Diphenoxylate Biotransformation Via Deuterium Tracing

Elucidation of Metabolic Pathways and Transformations

The biotransformation of a drug molecule is a complex process, often involving multiple enzymatic reactions that can be broadly categorized into Phase I and Phase II metabolism. nih.govresearchgate.net These reactions serve to convert the parent drug into more polar, water-soluble metabolites that can be readily excreted from the body. nih.gov

The metabolism of diphenoxylate is both rapid and extensive, with the primary metabolic pathway being ester hydrolysis. nih.govdrugbank.com This Phase I reaction results in the formation of diphenoxylic acid, which is the major and biologically active metabolite. nih.govdrugbank.com In addition to ester hydrolysis, other Phase I reactions such as hydroxylation can occur, leading to the formation of various hydroxylated metabolites.

Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to the metabolite, further increasing its polarity and facilitating its elimination. For diphenoxylate, the hydroxylated metabolites are susceptible to glucuronidation.

Table 1: Key Metabolic Reactions of Diphenoxylate

Metabolic PhaseReaction TypeKey Enzyme ClassMetabolite(s)
Phase IEster HydrolysisEsterasesDiphenoxylic acid (active)
Phase IHydroxylationCytochrome P450Hydroxydiphenoxylate
Phase IIGlucuronidationUGTsDiphenoxylic acid glucuronide, Hydroxydiphenoxylate glucuronide

This table provides an illustrative overview of the metabolic transformations of diphenoxylate.

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the Phase I metabolism of a vast number of drugs. nih.govnih.gov Studies have indicated that specific CYP isoforms are involved in the biotransformation of diphenoxylate. In particular, long-term administration of diphenoxylate has been shown to induce the metabolic activity of CYP1A2 and CYP2C9, and to a lesser extent CYP2C19, in rat models. nih.gov This suggests that these enzymes are involved in the metabolism of diphenoxylate. nih.gov

The involvement of multiple CYP isoforms highlights the complexity of drug metabolism and the potential for drug-drug interactions. nih.gov The use of in vitro systems, such as human liver microsomes and recombinant human CYP isozymes, is essential for identifying the specific enzymes responsible for a drug's metabolism. nih.govnih.gov

Table 2: Cytochrome P450 Isoforms Implicated in Diphenoxylate Metabolism

CYP IsoformRole in Diphenoxylate Metabolism
CYP1A2Induced by chronic diphenoxylate administration, suggesting a role in its metabolism. nih.gov
CYP2C9Induced by chronic diphenoxylate administration, suggesting a role in its metabolism. nih.gov
CYP2C19Slightly induced by chronic diphenoxylate administration, suggesting a potential role in its metabolism. nih.gov

This table summarizes the findings from a study in rats and suggests the potential involvement of these CYP isoforms in human metabolism.

Kinetic Isotope Effect (KIE) Studies

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), at a metabolic "soft spot" can significantly alter the rate of drug metabolism. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing reaction mechanisms and improving the pharmacokinetic properties of drugs. nih.govresearchgate.net

The basis of the KIE lies in the difference in mass between hydrogen and deuterium. researchgate.net The carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. researchgate.net Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of the metabolic transformation. nih.gov This effect is most pronounced in reactions where a C-H bond is cleaved, such as the hydroxylation reactions catalyzed by CYP enzymes. nih.gov

The experimental assessment of the KIE in metabolic pathways typically involves in vitro studies using systems such as liver microsomes or recombinant enzymes. researchgate.net The metabolic stability of the deuterated compound (e.g., Diphenoxylate-d4 Hydrochloride) is compared to that of its non-deuterated counterpart. nih.gov

Key steps in the experimental design include:

Incubation: The test compounds are incubated with a metabolically active system (e.g., human liver microsomes) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). nih.gov

Time-course analysis: Samples are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites.

Quantification: The concentrations of the parent drug and its metabolites are determined using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Calculation of KIE: The KIE is calculated as the ratio of the rate of metabolism of the non-deuterated compound to the rate of metabolism of the deuterated compound.

A significant KIE can have profound implications for a drug's metabolic stability and enzyme turnover. By slowing down the rate of metabolism, deuterium substitution can increase the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic profile. nih.govresearchgate.net This can potentially allow for lower or less frequent dosing. nih.gov

However, it is important to consider that deuteration can also lead to "metabolic switching," where the metabolic burden shifts to an alternative, non-deuterated site on the molecule. nih.gov This could potentially lead to the formation of unexpected or toxic metabolites. nih.gov Therefore, a thorough investigation of the metabolic profile of the deuterated compound is crucial. The magnitude of the KIE is also dependent on the specific CYP isoform and the position of deuteration, and it cannot be predicted without experimental investigation. plos.org

Table 3: Potential Implications of the Kinetic Isotope Effect

ImplicationDescription
Increased Metabolic Stability Slower cleavage of the C-D bond leads to a reduced rate of metabolism and a longer drug half-life. nih.govresearchgate.net
Improved Pharmacokinetic Profile Increased stability can result in higher systemic exposure and potentially more consistent therapeutic effects. nih.gov
Metabolic Switching The metabolic pathway may shift to other sites on the molecule that are not deuterated. nih.gov
Altered Metabolite Profile The relative abundance of different metabolites may change, which requires careful safety assessment. plos.org

Comparative Metabolic Stability Studies (Deuterated vs. Non-Deuterated Analogs)

The primary goal of creating a deuterated version of a drug like Diphenoxylate-d4 is to influence its metabolic fate. The bond between deuterium and carbon (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. jdsupra.com This increased bond strength can make it more difficult for metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases, to break the bond, a phenomenon known as the kinetic isotope effect. jdsupra.comvenable.com This effect can lead to a slower rate of metabolism, potentially altering the drug's half-life and the formation of metabolites.

Diphenoxylate is primarily metabolized in the liver via ester hydrolysis to its main active metabolite, diphenoxylic acid (difenoxin). nih.govnih.gov While this hydrolysis is a major pathway, oxidative metabolism by CYP enzymes also occurs. google.com Studies in rats have shown that continuous administration of diphenoxylate can induce the activity of several CYP isoforms, including CYP2C19, CYP1A2, and CYP2C9, indicating their involvement in its biotransformation. google.com

A comparative study between Diphenoxylate and Diphenoxylate-d4 would aim to quantify the impact of deuterium substitution on the rate of metabolism. Although specific research data on the comparative metabolic stability of this compound is not available in publicly accessible literature, such studies would be designed to measure the rate of disappearance of the parent compound and the rate of appearance of its metabolites in controlled in vitro systems. The expected outcome would be a slower rate of metabolism for the deuterated compound at the sites of deuterium substitution.

In Vitro Metabolic Incubation Systems (e.g., Liver Microsomes, Recombinant Enzymes)

To assess metabolic stability, researchers utilize various in vitro systems that replicate the metabolic environment of the liver. nih.gov

Liver Microsomes : These are vesicles derived from the endoplasmic reticulum of liver cells and are a primary tool for drug metabolism studies. They contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. nih.govnih.gov Human liver microsomes (HLM) would be incubated with both Diphenoxylate and Diphenoxylate-d4 to determine the intrinsic clearance rate. The experiment would measure how quickly each compound is metabolized by the pooled enzymes.

Recombinant Enzymes : To identify the specific CYP isoforms responsible for metabolism, individual, purified CYP enzymes expressed in a cellular system (e.g., insect cells) are used. nih.gov By incubating Diphenoxylate and its deuterated analog with a panel of recombinant human CYP enzymes (such as CYP3A4, CYP2D6, CYP2C9, etc.), researchers can pinpoint which enzymes are involved in its oxidative metabolism and quantify the kinetic isotope effect for each specific enzymatic reaction. For instance, if a particular metabolic step is catalyzed predominantly by CYP3A4, a significant difference in the rate of metabolite formation between the deuterated and non-deuterated compound would be observed in the incubation with recombinant CYP3A4.

Mass Spectrometric Quantification of Parent Compound and Metabolites in In Vitro Systems

The quantification of the parent drug and its metabolites from in vitro incubation samples is almost universally performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). google.com This highly sensitive and specific technique allows for the precise measurement of each analyte in a complex biological matrix.

The process involves:

Sample Preparation : At various time points, the in vitro reaction is stopped (e.g., by adding a cold organic solvent like acetonitrile) to halt enzymatic activity. The proteins are then precipitated and removed by centrifugation. google.com

Chromatographic Separation : The resulting supernatant is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column separates the parent compound (Diphenoxylate or Diphenoxylate-d4) from its metabolites (e.g., difenoxin or difenoxin-d4) based on their physicochemical properties. google.com

Mass Spectrometric Detection and Quantification : As the separated compounds exit the HPLC column, they are ionized (typically using electrospray ionization, ESI) and enter the mass spectrometer. The instrument filters ions by their mass-to-charge ratio (m/z). For quantification, a technique called Multiple Reaction Monitoring (MRM) is often employed. In MRM, a specific parent ion is selected and fragmented, and a specific product ion is then monitored. This highly selective process allows for accurate quantification even at very low concentrations. google.com

For a comparative study, specific MRM transitions would be developed for Diphenoxylate, Diphenoxylate-d4, and their respective primary metabolite, difenoxin and difenoxin-d4. The rate of disappearance of the parent compound and the rate of formation of the metabolite would be plotted over time to calculate key pharmacokinetic parameters.

While detailed research findings from a direct comparative study on Diphenoxylate-d4 are not publicly available, the established principles of deuterium isotope effects and standard in vitro metabolic testing provide a clear framework for how such an investigation would be conducted and the nature of the expected results. The data tables below are illustrative examples based on these principles, showing how results from such an experiment would typically be presented.

Illustrative Data Table 1: In Vitro Metabolic Stability in Human Liver Microsomes This table is a hypothetical representation of potential findings.

Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Diphenoxylate 25.4 27.3

Illustrative Data Table 2: Metabolite Formation via Recombinant CYP3A4 This table is a hypothetical representation of potential findings, focusing on a single oxidative pathway.

Parent Compound Metabolite Measured Rate of Formation (pmol/min/pmol CYP)
Diphenoxylate Hydroxydiphenoxylate 15.6

These illustrative tables demonstrate the expected outcome: a longer half-life and lower clearance for Diphenoxylate-d4 compared to its non-deuterated counterpart, signifying enhanced metabolic stability due to the kinetic isotope effect.

Quantitative Bioanalytical Method Development Utilizing Diphenoxylate D4 Hydrochloride As Internal Standard

Principles of Stable Isotope Labeled Internal Standards in Quantitative Analysis

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. researchgate.net These compounds are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netmdpi.com This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. researchgate.net Diphenoxylate-d4 Hydrochloride, with four deuterium atoms replacing hydrogen atoms, exemplifies such a standard.

The fundamental principle behind the use of a SIL internal standard is that it will behave identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer's source. mdpi.com Any variations or losses that occur during these steps will affect both the analyte and the internal standard to the same extent. scispace.com Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to more accurate and reproducible quantification. scispace.com

Biological matrices, such as plasma, urine, and tissue homogenates, are inherently complex and contain numerous endogenous components like salts, lipids, and proteins. uio.no During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. uio.no This can lead to either ion suppression (a decrease in the analyte's signal) or, less commonly, ion enhancement (an increase in the signal), both of which can significantly compromise the accuracy and reliability of the analytical method. uio.no

This compound, when used as an internal standard, co-elutes with the analyte it is intended to quantify (e.g., loperamide). As a result, both compounds experience the same degree of ion suppression or enhancement from the co-eluting matrix components. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects is effectively normalized. scispace.com This is a significant advantage over using a structural analog internal standard, which may have different chromatographic retention times and ionization efficiencies, making it less effective at compensating for matrix effects.

The use of a stable isotope-labeled internal standard like this compound directly contributes to improved accuracy and precision in bioanalytical assays. scispace.comscispace.com Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of agreement among repeated measurements.

By compensating for variations in sample extraction recovery, injection volume, and instrument response, the SIL internal standard minimizes random and systematic errors. scispace.com For instance, if a portion of the sample is lost during the extraction process, the ratio of the analyte to the internal standard will remain unchanged, preserving the accuracy of the final calculated concentration. scispace.com This leads to a reduction in the coefficient of variation (CV) for repeated measurements, thereby enhancing the precision of the assay. Studies have demonstrated that methods employing SIL internal standards consistently show better performance in terms of accuracy and precision compared to those using other types of internal standards.

Method Validation for Bioanalytical Assays

Before a bioanalytical method can be used for the analysis of study samples, it must undergo a rigorous validation process to ensure its reliability. This validation assesses several key parameters to demonstrate that the method is suitable for its intended purpose. The use of this compound as an internal standard is integral to meeting the stringent acceptance criteria for these validation parameters.

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, and matrix components. Selectivity is the ability to differentiate and quantify the analyte from other components, including the internal standard and any interfering substances from the biological matrix.

In a typical validation, specificity and selectivity are assessed by analyzing blank matrix samples from multiple sources (e.g., at least six different lots of human plasma) to check for interferences at the retention time of the analyte and the internal standard. The response of any interfering peak in the blank matrix should be less than 20% of the response of the analyte at the lower limit of quantification (LLOQ), and less than 5% of the response of the internal standard.

The high selectivity of tandem mass spectrometry (MS/MS) combined with the use of a specific precursor-to-product ion transition for both the analyte and this compound provides a high degree of confidence in the method's specificity.

Table 1: Representative Specificity and Selectivity Data for a Loperamide Assay Using this compound as an Internal Standard

ParameterAcceptance CriteriaResult
Analyte Interference Response in blank plasma < 20% of LLOQ responsePassed
Internal Standard Interference Response in blank plasma < 5% of IS responsePassed
Cross-Analyte Interference No significant interference between analyte and ISPassed

This table presents illustrative data based on typical LC-MS/MS method validation results.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the range of concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), over which the method is shown to be linear, accurate, and precise.

To determine linearity, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the nominal concentration of the analyte in a series of calibration standards. The relationship is typically evaluated using a weighted linear regression model. For a method to be considered linear, the correlation coefficient (r²) should be close to 1.00, and the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Table 2: Representative Linearity and Calibration Range Data for a Loperamide Assay

ParameterValue
Calibration Range 0.05 - 50 ng/mL
Regression Equation y = 0.025x + 0.001
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x²

This table presents illustrative data based on typical LC-MS/MS method validation results.

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is typically the lowest standard on the calibration curve.

The lower limit of quantification (LLOQ) is a critical parameter for assays used in pharmacokinetic studies, as it determines the ability to measure low concentrations of a drug at later time points. The LLOQ must be determined with a precision of ≤20% CV and an accuracy of 80-120%.

Table 3: Representative LOD and LOQ Data

ParameterConcentration (ng/mL)
Limit of Detection (LOD) 0.02
Lower Limit of Quantification (LLOQ) 0.05

This table presents illustrative data based on typical LC-MS/MS method validation results.

Intra-day and Inter-day Precision and Accuracy

The precision and accuracy of a bioanalytical method are paramount to ensure the reliability of the generated data. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single day (intra-day) and over several days (inter-day). nih.gov

For a method to be considered reliable, the precision, expressed as the relative standard deviation (%RSD), should generally not exceed 15% for all but the lower limit of quantification (LLOQ), where 20% is often acceptable. The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ).

Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of an Analyte Using this compound as an Internal Standard This table presents illustrative data based on typical findings in bioanalytical method validation.

Analyte Concentration (ng/mL) Intra-day (n=6) Inter-day (n=18, 3 days)
Precision (%RSD) Accuracy (%) Precision (%RSD) Accuracy (%)
Low QC (5 ng/mL) 4.8 102.3 6.5 101.5
Medium QC (50 ng/mL) 3.1 98.9 4.2 99.8

| High QC (400 ng/mL) | 2.5 | 101.2 | 3.8 | 100.7 |

Stability of Analyte and Internal Standard in Matrix

The stability of both the analyte and the internal standard, this compound, in the biological matrix is a critical parameter to evaluate. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is assessed under various conditions that mimic sample handling and storage.

Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample preparation time.

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative Stability: This evaluates the stability of the processed samples (e.g., in the autosampler) prior to injection into the analytical instrument.

Table 2: Stability of an Analyte and this compound in Plasma This table presents illustrative data based on typical findings in bioanalytical method validation.

Stability Condition Analyte Concentration (ng/mL) Mean Concentration Found (ng/mL) Stability (%)
Freeze-Thaw (3 cycles) Low QC (5) 4.9 98.0
High QC (400) 395.6 98.9
Short-Term (4 hours at RT) Low QC (5) 5.1 102.0
High QC (400) 402.8 100.7
Long-Term (30 days at -80°C) Low QC (5) 4.8 96.0
High QC (400) 390.0 97.5
Post-Preparative (24 hours at 4°C) Low QC (5) 4.9 98.0

Recovery and Matrix Factor Assessment

The extraction recovery and matrix effect are important parameters to understand the efficiency and potential for ion suppression or enhancement in LC-MS-based assays.

Recovery: The extraction recovery of an analytical method is the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Matrix Factor: The matrix effect is the influence of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. A matrix factor close to 1 indicates a negligible matrix effect.

The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for variability in both recovery and matrix effects, thereby improving the accuracy and precision of the method.

Table 3: Recovery and Matrix Factor for the Quantification of an Analyte Using this compound as an Internal Standard This table presents illustrative data based on typical findings in bioanalytical method validation.

Analyte Concentration (ng/mL) Analyte Recovery (%) Internal Standard Recovery (%) Analyte Matrix Factor Internal Standard-Normalized Matrix Factor
Low QC (5) 85.3 87.1 0.95 0.98

| High QC (400) | 88.1 | 86.5 | 0.93 | 0.99 |

Application of Validated Methods in Pre-clinical Pharmacokinetic Studies

Once a bioanalytical method has been fully validated, it can be applied to pre-clinical pharmacokinetic (PK) studies in animal models. These studies are essential for understanding how a potential drug is absorbed, distributed, metabolized, and eliminated by a living organism, which is critical for predicting its behavior in humans. nih.gov

Analysis of Compound Disposition in Animal Models

Validated bioanalytical methods utilizing this compound as an internal standard are employed to measure the concentration of a drug candidate in biological samples (e.g., plasma, tissues) collected from animal models over time following administration. This allows for the determination of key pharmacokinetic parameters such as:

Cmax: The maximum observed concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

t1/2 (Half-life): The time required for the drug concentration to decrease by half.

For instance, in a preclinical study investigating the pharmacokinetics of a new therapeutic agent in rats, plasma samples would be collected at various time points after oral or intravenous administration. The concentration of the drug in these samples would be quantified using the validated LC-MS/MS method with this compound as the internal standard. The resulting concentration-time data would then be used to construct a pharmacokinetic profile and calculate the essential PK parameters.

Characterization of Metabolic Clearance in Non-Human Biological Systems

The validated analytical method is also instrumental in characterizing the metabolic clearance of a drug candidate. Metabolism is the process by which the body chemically modifies a drug, often leading to its inactivation and excretion. Understanding the metabolic pathways and the rate of clearance is crucial for predicting potential drug-drug interactions and determining appropriate dosing regimens.

In non-human biological systems, such as in vitro liver microsome assays or in vivo studies in animal models, the disappearance of the parent drug and the appearance of its metabolites are monitored over time. By quantifying the parent drug concentration using a method with this compound as the internal standard, the rate of metabolic clearance can be determined. For example, diphenoxylate itself is known to be rapidly metabolized by ester hydrolysis to its active metabolite, diphenoxylic acid. A validated method can distinguish and quantify both the parent drug and its metabolites, providing a comprehensive picture of the drug's metabolic fate.

Computational and Theoretical Modeling of Diphenoxylate D4 Interactions

Molecular Docking and Binding Affinity Predictions (if applicable to non-clinical receptors/enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Diphenoxylate-d4) when bound to a second (a receptor or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening large databases of compounds and for predicting the binding affinity of a ligand to a protein of interest. nih.gov While Diphenoxylate primarily acts on opioid mu-receptors in the enteric nervous system, molecular docking can explore its potential interactions with other, non-clinical receptors. nih.gov

The process involves sampling various conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their energetic favorability. nih.gov For Diphenoxylate-d4, docking simulations could be performed against a variety of non-clinical receptors to identify potential off-target interactions. For instance, Toll-like receptors (TLRs), which are crucial in the innate immune system, are a class of non-clinical receptors that have been studied using virtual screening and docking to identify novel modulators. mdpi.com

The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy typically corresponds to a more stable ligand-receptor complex. By comparing the docking scores of Diphenoxylate-d4 against a panel of receptors, researchers can predict which off-target interactions are most likely. The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. nih.gov

Table 1: Hypothetical Molecular Docking Results for Diphenoxylate-d4 with a Non-Clinical Receptor

ParameterDescriptionPredicted Value/Observation
Receptor Target Example Non-Clinical Receptor (e.g., TLR4)Toll-like Receptor 4 (TLR4)/MD-2 complex
Docking Score Predicted binding energy (kcal/mol)-8.5 kcal/mol
Key Interactions Types of bonds formed between ligand and receptorHydrogen bond with Serine-120; Hydrophobic interactions with Leucine-78, Phenylalanine-126
Binding Site Location on the receptor where the ligand bindsHydrophobic pocket of the MD-2 co-receptor
Inhibition Constant (Ki) Theoretical measure of binding affinity1.2 µM

Note: The data in this table is illustrative and based on the principles of molecular docking. It does not represent actual experimental results for Diphenoxylate-d4.

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations provide a fundamental understanding of molecular structure, reactivity, and properties based on the principles of quantum mechanics. When deuterium (B1214612) is substituted for hydrogen, the most significant change is the increase in mass. This change does not alter the electronic structure or the molecular shape but has a profound effect on the vibrational frequencies of the chemical bonds, particularly the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.

This difference in vibrational frequency is the origin of the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-D bond is slower than the equivalent reaction breaking a C-H bond. Quantum chemical calculations can precisely model the vibrational energy levels of both the deuterated and non-deuterated molecules. The Zero-Point Energy (ZPE) of a C-D bond is lower than that of a C-H bond, meaning more energy is required to break the C-D bond.

Computational methods like Density Functional Theory (DFT) can be used to calculate the ZPE and predict the magnitude of the KIE for specific metabolic reactions. By modeling the transition state of a bond-cleavage step, researchers can quantify the activation energy difference between the deuterated and non-deuterated compounds, thereby predicting the reduction in the rate of metabolism. researchgate.net

Table 2: Theoretical Quantum Chemical Data for C-H vs. C-D Bond Cleavage

ParameterC-H Bond (Non-Deuterated)C-D Bond (Diphenoxylate-d4)
Bond Type Aliphatic Carbon-HydrogenAliphatic Carbon-Deuterium
Calculated Vibrational Frequency (cm⁻¹) ~2900 cm⁻¹~2100 cm⁻¹
Calculated Zero-Point Energy (ZPE) HigherLower
Activation Energy for Cleavage LowerHigher
Predicted Kinetic Isotope Effect (kH/kD) N/A> 1 (Typically 2-8 for primary KIE)

Note: This table presents theoretical values based on established principles of quantum chemistry and isotopic effects. It serves to illustrate the expected differences.

In Silico Prediction of Metabolic Hot Spots and Deuteration Impact

In silico metabolic prediction tools are a cornerstone of modern drug discovery, helping to identify which parts of a molecule are most susceptible to metabolic modification by enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov These computational models can be ligand-based, using known metabolism data from similar molecules, or structure-based, which involves docking the drug into the active site of a specific CYP enzyme model. nih.gov

For Diphenoxylate, these tools can predict the "metabolic hot spots"—the specific hydrogen atoms that are most likely to be removed during Phase I metabolism. The primary metabolic pathway for diphenoxylate involves hydrolysis of the ethyl ester to form its active metabolite, diphenoxylic acid. nih.gov However, other oxidative reactions can also occur. In silico models can rank the various C-H bonds in the diphenoxylate molecule according to their reactivity towards CYP enzymes.

Table 3: Illustrative In Silico Metabolic Hot Spot Prediction for Diphenoxylate

Molecular PositionPredicted Metabolic ReactionLikelihood ScoreImpact of Deuteration (d4)
Ethyl Ester Group Ester HydrolysisHighNot directly impacted by C-D substitution on the rings
Piperidine (B6355638) Ring (N-dealkylation) Oxidative N-dealkylationModerateDeuteration at adjacent carbons could sterically hinder and slow the reaction.
Phenyl Ring (para-position) Aromatic HydroxylationLow-ModerateDeuteration at this position would significantly decrease the rate of hydroxylation.
Cyclohexane Ring Aliphatic HydroxylationLowDeuteration at this position would slow this minor pathway.

Note: This table is a hypothetical representation of results from in silico metabolic prediction software. The likelihood scores are for illustrative purposes.

Future Directions in Research on Deuterated Analogs

Potential for Novel Deuteration Strategies in Chemical Biology

The field of chemical biology is continually seeking innovative methods to probe and manipulate biological systems. Novel deuteration strategies hold significant promise in this area, offering more precise ways to study molecular interactions and metabolic pathways.

Recent advancements have moved beyond simple deuterium (B1214612) substitution to more sophisticated and selective labeling techniques. nih.gov These strategies allow for the introduction of deuterium at specific, metabolically vulnerable sites within a molecule, often referred to as "soft spots." nih.gov By fortifying these positions, researchers can enhance the metabolic stability of a compound, potentially leading to a longer half-life and reduced formation of unwanted metabolites. nih.govresearchgate.net

Furthermore, new synthetic methods are being developed to facilitate the incorporation of deuterium into complex organic molecules with high efficiency and selectivity. nih.govresearchgate.net These methods include hydrogen isotope exchange (HIE) reactions, reductive deuteration, and dehalogenative deuteration, expanding the toolkit available to medicinal chemists. nih.gov The ability to create selectively deuterated compounds opens up new avenues for studying enzyme mechanisms and drug-target interactions with greater precision. youtube.com

The development of "deuterium-enabled chiral switching" (DECS) is another exciting frontier. musechem.com In chiral drugs, this technique can inhibit the interconversion between enantiomers, which can have different pharmacological effects. By stabilizing the desired stereoisomer, DECS can lead to improved efficacy and safety profiles. musechem.comacs.org

Advancements in Analytical Technologies for Deuterated Compounds

The increasing use of deuterated compounds in research and development necessitates parallel advancements in analytical technologies for their detection and characterization. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to identify and quantify isotopically labeled molecules. wikipedia.org

High-resolution mass spectrometry is particularly crucial for distinguishing between deuterated and non-deuterated compounds and for accurately determining the location and extent of deuterium incorporation. cernobioscience.com The combination of liquid chromatography with mass spectrometry (LC/MS) is a powerful tool for analyzing complex biological samples and identifying metabolites of deuterated drugs. The presence of characteristic isotopic patterns in the mass spectra greatly aids in the identification of these metabolites.

NMR spectroscopy provides detailed structural information, allowing researchers to confirm the precise position of deuterium atoms within a molecule. wikipedia.org Proton NMR, in particular, can be used to observe each protonated carbon position separately, revealing the percentage of isotopomers labeled at a specific site. wikipedia.org

The development of more sensitive and higher-resolution instruments continues to push the boundaries of what can be achieved with these techniques. Ultra-sensitive mass spectrometry, for instance, has been instrumental in enabling the use of stable isotopes like deuterium in a wide range of biomedical applications. musechem.com

Expanding the Scope of Mechanistic Biological Investigations with Isotopic Tracers

Isotopic tracers, including deuterated compounds, are invaluable tools for elucidating the intricate details of biological pathways and reaction mechanisms. wikipedia.orgcreative-proteomics.com By "labeling" a molecule with deuterium, researchers can track its journey through a biological system, providing insights that would be difficult or impossible to obtain otherwise. creative-proteomics.combris.ac.uk

One of the key applications of deuterated compounds is in the study of metabolic flux. cernobioscience.commoravek.com By introducing a deuterated substrate into a cell or organism, scientists can follow its conversion into various metabolites, mapping out metabolic networks and identifying key regulatory points. moravek.com This information is critical for understanding both normal physiology and the metabolic dysregulation that occurs in diseases like cancer and metabolic disorders. moravek.com

The kinetic isotope effect (KIE) is a powerful phenomenon exploited in mechanistic studies. nih.govescholarship.org The difference in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom can provide profound insights into the rate-determining step of a reaction and the nature of the transition state. acs.orgescholarship.orggoogle.com This has been particularly useful in studying enzyme-catalyzed reactions and understanding how drugs are metabolized by cytochrome P450 enzymes. nih.gov

Furthermore, deuterated compounds are being used to investigate the mechanisms of drug action and toxicity. researchgate.netresearchgate.net By understanding how and where a drug is metabolized, researchers can design safer and more effective therapeutic agents. researchgate.net The use of deuterium labeling in conjunction with advanced analytical techniques will continue to be a cornerstone of mechanistic biological research, driving the discovery of new drugs and a deeper understanding of life's fundamental processes. nih.gov

Q & A

Basic Research Questions

Q. How can researchers quantify Diphenoxylate-d4 Hydrochloride in pharmaceutical formulations using chromatographic methods?

  • Methodology : Utilize reverse-phase HPLC or UPLC with UV detection, following pharmacopeial protocols. Prepare a Standard solution by dissolving a certified reference standard (e.g., USP-grade Diphenoxylate Hydrochloride) in dehydrated alcohol. For the Assay preparation , dilute the sample to a target concentration (e.g., 2.5 mg in 25 mL) and filter through a 0.45-µm PTFE membrane to remove particulates . Calculate purity using the formula:
    Quantity (mg)=LD×C×(rUrS)\text{Quantity (mg)} = \frac{L}{D} \times C \times \left(\frac{r_U}{r_S}\right)

where rU/rSr_U/r_S is the peak response ratio between the sample and standard, and CC is the standard concentration.

Q. What critical steps ensure accurate sample preparation for this compound analysis?

  • Key Steps :

  • Use dehydrated alcohol as the solvent to minimize hydrolysis.
  • Employ volumetric flasks for precise dilution (e.g., 25 mL final volume).
  • Filter samples through 0.45-µm PTFE filters to eliminate interfering particulates .
  • Validate pipetting accuracy, especially for low-concentration solutions (<1 mg/mL).

Q. How can researchers confirm the identity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR Spectroscopy : Compare deuterium incorporation (≥98% isotopic purity) against non-deuterated analogs. The 1^1H NMR spectrum should show reduced proton signals at deuterated positions.
  • Mass Spectrometry (LC-MS) : Confirm the molecular ion ([M+H]+^+) at m/z 480.3 (C30_{30}H28_{28}D4_4N2_2O2_2·HCl) with a characteristic isotopic pattern .

Advanced Research Questions

Q. How should researchers validate an analytical method for this compound to meet ICH Q2(R1) guidelines?

  • Validation Parameters :

  • Specificity : Demonstrate baseline separation from impurities (e.g., diphenoxylic acid) using HPLC with a C18 column.
  • Linearity : Test over 80–120% of the target concentration (R2^2 ≥ 0.999).
  • Accuracy : Achieve 98–102% recovery via spiked samples.
  • Precision : Maintain ≤2% RSD for intraday/interday replicates .

Q. What strategies ensure isotopic purity assessment of this compound in stability studies?

  • Approach :

  • Use LC-HRMS to monitor deuterium loss under stress conditions (e.g., 40°C/75% RH for 6 months).
  • Compare isotopic enrichment ratios (e.g., d4:d3:d2) against baseline data.
  • Validate using deuterated internal standards (e.g., Diltiazem-d4) to correct for matrix effects .

Q. How can researchers design experiments to evaluate the stability of this compound in solution?

  • Protocol :

  • Prepare solutions in acidic buffers (pH 1–3) to mimic gastric conditions.
  • Store aliquots at 4°C, 25°C, and 40°C for 0–30 days.
  • Analyze degradation products (e.g., diphenoxylic acid) via LC-MS and quantify using a validated stability-indicating assay .

Q. What are the key considerations for handling this compound in in vitro metabolic studies?

  • Best Practices :

  • Store lyophilized powder in airtight containers at -20°C to prevent hygroscopic degradation.
  • Use inert solvents (e.g., DMSO) for stock solutions, ensuring ≤0.1% (v/v) in cell culture media.
  • Validate metabolic stability using hepatocyte incubations with LC-MS/MS quantification .

Data Interpretation & Troubleshooting

Q. How should researchers resolve discrepancies in this compound assay results between laboratories?

  • Root Cause Analysis :

  • Check reference standard traceability (e.g., USP vs. in-house standards).
  • Validate HPLC column lot-to-lot variability (e.g., C18 vs. phenyl-hexyl phases).
  • Audit sample preparation steps (e.g., filtration efficiency, solvent purity) .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

  • Solutions :

  • Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma proteins.
  • Apply matrix-matched calibration curves to correct for ion suppression in LC-MS/MS.
  • Spike with a stable isotope-labeled internal standard (e.g., Diphenoxylate-d8) for precision .

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